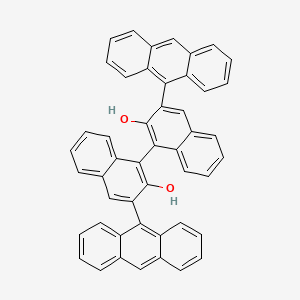

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Description

Properties

IUPAC Name |

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZPSCYLJRHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182514 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361342-50-9, 361342-49-6 | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361342-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 361342-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Sterically Demanding Scaffold for Asymmetric Synthesis

An In-Depth Technical Guide to (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol: Synthesis, Properties, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, a prominent member of the 3,3'-diaryl-BINOL family, is a chiral ligand distinguished by its significant steric bulk and well-defined C₂-symmetric scaffold. The presence of two large anthracene moieties at the 3 and 3' positions of the binaphthyl system creates a unique and highly restricted chiral environment. This structural feature is paramount in asymmetric catalysis, where the ligand's architecture directly influences the stereochemical outcome of a reaction. By coordinating to a metal center or acting as an organocatalyst, it can effectively shield one face of a prochiral substrate, thereby directing the approach of a reactant to achieve high levels of enantioselectivity. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and a prospective application in a key asymmetric transformation, underscoring its potential in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

The Chemical Abstracts Service (CAS) number for (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol is 361342-49-6 .[1][2]

Physicochemical and Structural Properties

The defining characteristics of this chiral diol are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 361342-49-6 |

| Molecular Formula | C₄₈H₃₀O₂[1] |

| Molecular Weight | 638.75 g/mol [1] |

| Appearance | White to yellow powder or crystals[2] |

| Melting Point | 125-130 °C[1][2] |

| Optical Activity | +202° (c = 1 in chloroform)[2] |

| Density | ~1.312 g/cm³[1] |

| Solubility | Soluble in many organic solvents, insoluble in water.[3] |

Strategic Synthesis: A Suzuki-Miyaura Coupling Approach

The construction of sterically hindered biaryl compounds such as (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its tolerance of a wide range of functional groups and its proven efficacy in forming C-C bonds between sp²-hybridized carbon atoms.[2][4]

The synthetic strategy involves a three-stage process:

-

Protection of the Diol: The hydroxyl groups of the starting material, (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol, are protected to prevent interference with the subsequent organometallic reaction. Silyl ethers are a common choice for this role.

-

Suzuki-Miyaura Cross-Coupling: The protected dibromo-BINOL derivative is then coupled with an anthraceneboronic acid derivative in the presence of a palladium catalyst and a suitable base.

-

Deprotection: The protecting groups are removed to yield the final product.

This sequence ensures a high-yielding and stereoretentive synthesis, preserving the axial chirality of the BINOL backbone.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the synthesis of 3,3'-diaryl-BINOL derivatives.[2]

Stage 1: Protection of (S)-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diol

-

To a solution of (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected diol.

Stage 2: Suzuki-Miyaura Cross-Coupling

-

In a Schlenk flask, combine the protected (S)-3,3'-dibromo-BINOL (1.0 eq), anthracene-9-boronic acid (2.5 eq), and a suitable base such as K₂CO₃ (4.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Stage 3: Deprotection

-

Dissolve the protected (S)-3,3'-di(anthracen-9-yl)-BINOL from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield pure (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol.

Application in Asymmetric Catalysis: A Case Study in Allylboration

The unique steric and electronic properties of 3,3'-diaryl-BINOL derivatives make them highly effective catalysts for a range of asymmetric transformations. While specific catalytic data for the anthracene-substituted variant is not extensively published, its structural similarity to other bulky 3,3'-diaryl-BINOLs, such as (S)-3,3'-Ph₂-BINOL, allows for a well-founded projection of its catalytic prowess. One such application is the asymmetric allylboration of acyl imines, a powerful method for synthesizing chiral homoallylic amines, which are valuable intermediates in pharmaceutical synthesis.[5]

The diol catalyst activates the allylboronate reagent, creating a chiral environment that dictates the facial selectivity of the addition to the imine. The bulky anthracene groups are expected to create a highly restricted chiral pocket, leading to excellent enantioselectivity.

Representative Protocol: Asymmetric Allylboration of an Acyl Imine

This protocol is adapted from studies using sterically demanding 3,3'-diaryl-BINOL catalysts.[5]

-

To a flame-dried flask under an inert atmosphere, add the chiral catalyst, (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol (0.15 eq).

-

Add anhydrous toluene as the solvent.

-

Add the acyl imine substrate (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Add allyldiisopropoxyborane (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched homoallylic amine.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance:

Based on the performance of structurally similar catalysts like (S)-3,3'-Ph₂-BINOL in this reaction, high yields and excellent enantioselectivities are anticipated.[5]

| Substrate | Yield | Enantiomeric Ratio (er) |

| Aromatic Acyl Imines | 75-94% | 95:5 – 99.5:0.5 |

| Aliphatic Acyl Imines | 75-90% | 95:5 – 99:1 |

Conclusion

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol represents a sophisticated and powerful tool in the field of asymmetric synthesis. Its synthesis, while multi-stepped, relies on robust and well-established methodologies like the Suzuki-Miyaura coupling. The defining feature of this ligand is its profound steric bulk, which is anticipated to translate into exceptional levels of stereocontrol in a variety of catalytic applications. For researchers in drug discovery and process development, this chiral diol offers the potential to unlock efficient and highly selective pathways to complex, enantiopure molecules, thereby accelerating the development of new therapeutic agents.

References

-

LookChem. (2023-01-01). Cas 361342-49-6,(S)-3,3'-DI(ANTHRACEN-9-YL). Available at: [Link]

-

Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. Available at: [Link]

-

Qu, B., Haddad, N., Rodriguez, S., Sieber, J. D., Desrosiers, J.-N., Patel, N. D., Zhang, Y., Grinberg, N., Lee, H., Ma, S., Ries, U. J., Yee, N. K., & Senanayake, C. H. (2014). Ligand-Accelerated Stereoretentive Suzuki–Miyaura Coupling of Unprotected 3,3′-Dibromo-BINOL. The Journal of Organic Chemistry, 79(12), 5587–5593. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

-

ChemBK. (S)-3,3'-Di(anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol1. Available at: [Link]

Sources

- 1. Stereoselective diels-alder reactions of chiral anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]

- 4. 3,3'-Diaryl-BINOL phosphoric acids as enantioselective extractants of benzylic primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol

A Chiral Ligand at the Forefront of Asymmetric Synthesis and Molecular Recognition

This guide provides a comprehensive overview of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, a sophisticated chiral molecule widely recognized for its pivotal role in asymmetric catalysis and the development of advanced chiroptical materials. We will delve into its unique structural attributes, established synthetic methodologies, and diverse applications, offering valuable insights for researchers and professionals in organic synthesis, materials science, and drug development.

Core Molecular Structure and Intrinsic Properties

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, often referred to as an anthracene-derived BINOL, is a non-planar, axially chiral molecule. Its structure is characterized by a 1,1'-binaphthyl backbone with two hydroxyl groups at the 2 and 2' positions and two bulky anthracene moieties attached at the 3 and 3' positions. The restricted rotation around the C-C single bond connecting the two naphthalene rings gives rise to its stable atropisomerism, with the (S)-configuration denoting a specific spatial arrangement.

The incorporation of the large, planar anthracene groups creates a well-defined chiral pocket, which is fundamental to its efficacy in inducing stereoselectivity in chemical reactions. These bulky substituents effectively shield the reactive center, dictating the trajectory of incoming reactants and favoring the formation of one enantiomer over the other.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C48H30O2 | [][2] |

| Molecular Weight | 638.75 g/mol | [][2] |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 125-130 °C | [][2] |

| Optical Activity | +202° (c = 1 in chloroform) | [] |

| CAS Number | 361342-49-6 | [][2][3] |

The molecule's extended aromatic system, stemming from both the binaphthyl core and the anthracene substituents, imparts unique photophysical properties, making it a candidate for applications in fluorescent sensors and chiroptical materials.[4][5]

Figure 1: Schematic representation of the molecular structure.

Synthesis and Manufacturing

The synthesis of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol typically starts from commercially available (S)-BINOL. The introduction of the anthracene moieties at the 3 and 3' positions is a critical step that has been achieved through various synthetic strategies. One common approach involves an ortho-lithiation of a protected BINOL derivative followed by a coupling reaction.[6]

Exemplary Synthetic Protocol:

While specific, proprietary manufacturing processes may vary, a general synthetic approach is outlined below. This protocol is based on established methodologies for the regioselective functionalization of BINOL.[6][7]

Step 1: Protection of the Hydroxyl Groups of (S)-BINOL The phenolic hydroxyl groups of (S)-BINOL are first protected to prevent unwanted side reactions in the subsequent lithiation step. Common protecting groups include methoxymethyl (MOM) or silyl ethers. This choice is crucial as the protecting group directs the subsequent ortho-lithiation.

Step 2: Ortho-Lithiation The protected (S)-BINOL is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The ortho-directing nature of the protected hydroxyl groups facilitates the selective deprotonation at the 3 and 3' positions, generating a dilithiated intermediate.

Step 3: Coupling with an Anthracene Electrophile The dilithiated BINOL derivative is then reacted with a suitable anthracene-based electrophile. A common choice is 9-bromoanthracene. This step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the C-C bond between the binaphthyl core and the anthracene units.

Step 4: Deprotection Finally, the protecting groups on the hydroxyl functions are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers) to yield the target molecule, (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol.

Purification: The final product is typically purified by column chromatography on silica gel to achieve high purity.[]

Figure 2: Generalized synthetic pathway.

Key Applications in Research and Development

The unique structural and electronic properties of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol make it a highly valuable tool in several areas of chemical science.

Asymmetric Catalysis

This molecule is primarily employed as a chiral ligand in a variety of metal-catalyzed asymmetric reactions.[][8] The well-defined chiral environment created by the bulky anthracene groups allows for high levels of stereocontrol, leading to the synthesis of enantiomerically enriched products.[8] Its utility has been demonstrated in reactions such as:

-

Enantioselective Aldol Reactions: Catalyzing the formation of chiral β-hydroxy carbonyl compounds.

-

Diels-Alder Reactions: Controlling the stereochemical outcome of cycloaddition reactions.[8]

-

Conjugate Additions: Facilitating the enantioselective addition of nucleophiles to α,β-unsaturated systems.[8]

The rigid binaphthyl backbone and the steric hindrance provided by the anthracenyl groups are key to achieving high enantiomeric excess in these transformations.[8]

Chiral Molecular Recognition and Sensing

The fluorescent nature of the anthracene moieties, combined with the chirality of the BINOL backbone, makes this molecule an excellent candidate for the development of enantioselective fluorescent sensors.[4][9] These sensors can differentiate between enantiomers of a target analyte, resulting in a change in fluorescence intensity or wavelength.[4][10] This has significant implications for:

-

High-Throughput Screening: Rapidly determining the enantiomeric composition of chiral compounds.[9]

-

Pharmaceutical Quality Control: Ensuring the enantiomeric purity of drug substances.[11]

-

Bioanalysis: Detecting and quantifying chiral molecules in biological systems.

The principle often involves the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte, leading to distinct photophysical responses.[4][9]

Materials Science

The optical and chiroptical properties of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol are of great interest in materials science.[11] Its potential applications in this field include:

-

Chiroptical Materials: Development of materials that interact differently with left- and right-circularly polarized light.[5] This is relevant for applications in optoelectronics and displays.

-

Circularly Polarized Luminescence (CPL): Its inherent chirality and fluorescence make it a building block for materials exhibiting CPL, a phenomenon with potential uses in 3D displays, optical data storage, and security inks.[5]

Conclusion and Future Outlook

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol stands out as a powerful and versatile chiral ligand and building block. Its well-defined three-dimensional structure, conferred by the axially chiral binaphthyl core and bulky anthracene substituents, is the key to its success in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high enantioselectivity.[][8][11] Furthermore, its inherent fluorescence and chiroptical properties are paving the way for new advancements in enantioselective sensing and advanced materials.[4][5][9] As the demand for enantiomerically pure compounds in pharmaceuticals and other advanced technologies continues to grow, the importance and application of sophisticated chiral tools like anthracene-derived BINOLs are set to expand, driving innovation across multiple scientific disciplines.

References

-

LookChem. (S)-3,3'-DI(ANTHRACEN-9-YL)-1,1'-BINAPHTHYL-2,2'-DIOL - CAS 361342-49-6. Available from: [Link]

-

Pu, L. (2012). Enantioselective Fluorescent Sensors: A Tale of BINOL. Accounts of Chemical Research, 45(2), 294-305. Available from: [Link]

-

A-Star Research. (S)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol. Available from: [Link]

-

Pu, L. (2012). Enantioselective fluorescent sensors: a tale of BINOL. PubMed, 21834528. Available from: [Link]

-

Chen, Y., & Pu, L. (2014). Regioselective Substitution of BINOL. Chemical Reviews, 114(14), 7125-7163. Available from: [Link]

-

Wang, Z., et al. (2020). BINOL-like atropisomeric chiral nanographene. Nature Communications, 11(1), 1-8. Available from: [Link]

-

Chen, Y., & Pu, L. (2014). Regioselective Substitution of BINOL. ACS Publications, 114(14), 7125-7163. Available from: [Link]

-

ChemBK. (S)-3,3'-Di(anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol1. Available from: [Link]

-

Lin, Y., et al. (2020). Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine. Scientific Reports, 10(1), 1-9. Available from: [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. (S)-3,3'-DI(ANTHRACEN-9-YL)-1,1'-BINAPHTHYL-2,2'-DIOL | 361342-49-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol [myskinrecipes.com]

- 9. Enantioselective fluorescent sensors: a tale of BINOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

physical properties of (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

An In-Depth Technical Guide to the Physical Properties of (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Introduction

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, a derivative of the well-established BINOL scaffold, is a chiral ligand of significant interest in the fields of asymmetric catalysis and materials science.[1][] Its unique molecular architecture, characterized by the fusion of sterically demanding anthracene moieties with the axially chiral binaphthyl backbone, imparts distinctive physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of this compound, offering valuable insights for researchers, chemists, and drug development professionals engaged in its application. Understanding these properties is paramount for its effective handling, characterization, and deployment in various synthetic and analytical protocols.[1]

Molecular Structure and Chirality

The fundamental structure of (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol is built upon the C2-symmetric 1,1'-binaphthyl-2,2'-diol (BINOL) framework.[3][4] The introduction of bulky anthracene groups at the 3 and 3' positions sterically hinders rotation around the C1-C1' bond, leading to stable atropisomerism and conferring the molecule its characteristic axial chirality.[1] The "(S)" designation refers to the specific spatial arrangement of the naphthyl rings. This defined stereochemistry is the cornerstone of its utility as a chiral auxiliary and ligand in enantioselective synthesis.[]

Caption: 2D representation of the molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₃₀O₂ | [1][][5] |

| Molecular Weight | 638.75 g/mol | [1][][5] |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 125-130 °C or 239-242 °C | [1][][5][6] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1][5][6] |

| pKa (Predicted) | 8.06 ± 0.50 | [1][5] |

| Storage Conditions | Store in a dry, cool environment (2-8°C or -20°C recommended) | [1][][7] |

Melting Point: A Point of Discussion

There is a notable discrepancy in the reported melting point of this compound, with some sources indicating a range of 125-130 °C and another reporting 239-242 °C.[1][][5][6] This significant difference could be attributed to several factors, including the presence of different polymorphic crystalline forms, variations in purity levels between batches, or the presence of residual solvents. Researchers should be mindful of this variability and consider performing their own melting point determination to ascertain the identity and purity of their sample.

Optical Properties

The chiroptical properties of (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol are fundamental to its function in asymmetric synthesis and are a key quality control parameter.

| Optical Property | Value | Conditions | Source(s) |

| Specific Rotation | +202° | c = 1 in chloroform | [] |

The strong positive specific rotation confirms the enantiopurity of the (S)-isomer.[] The magnitude of the rotation is influenced by the large, polarizable anthracene substituents, which contribute significantly to the molecule's interaction with plane-polarized light.

Solubility Profile

-

Water: Predicted to be virtually insoluble.[8]

-

Organic Solvents: The parent (S)-BINOL is soluble in solvents such as ethanol, dichloromethane, dioxane, and tetrahydrofuran.[9] Given the large, nonpolar surface area contributed by the two anthracene groups, (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol is expected to exhibit good solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene), and moderate solubility in ethers (e.g., THF, diethyl ether). Its solubility in polar protic solvents like methanol and ethanol is likely to be lower.

Experimental Protocols

The following are generalized, yet robust, methodologies for the determination of key physical properties of (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Optical Rotation Measurement

-

Solution Preparation: A precise concentration of the compound is prepared in a suitable solvent (e.g., 1.0 g/100 mL in chloroform).[]

-

Instrumentation: A calibrated polarimeter is used for the measurement. The cell length is typically 1 decimeter.

-

Measurement: The solvent is first used to zero the instrument. The sample solution is then introduced into the cell, and the observed rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Caption: A typical workflow for physical property characterization.

Spectroscopic Data

While specific spectra for (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol are not provided in the initial search results, researchers can anticipate the following characteristic features:

-

¹H NMR: A complex aromatic region with signals corresponding to the protons of the naphthyl and anthracenyl groups. The hydroxyl protons will appear as a distinct singlet, the chemical shift of which may vary with concentration and solvent.

-

¹³C NMR: A large number of signals in the aromatic region (typically 120-150 ppm) corresponding to the numerous non-equivalent carbon atoms in the extensive aromatic system.

-

FT-IR: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Multiple sharp peaks in the 1400-1600 cm⁻¹ region will be indicative of the C=C stretching of the aromatic rings.

-

UV-Vis: Strong absorption bands in the UV region are expected due to the π-π* transitions of the extensive conjugated system of the binaphthyl and anthracene moieties. The parent (S)-BINOL shows a λmax at 227 nm.[9]

Conclusion

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol is a chiral compound with a unique set of physical properties defined by its bulky aromatic substituents and inherent axial chirality. Its high molecular weight, crystalline nature, and characteristic optical activity are key identifiers. Researchers utilizing this compound should be aware of the reported variability in its melting point and are encouraged to perform thorough characterization to ensure the quality and suitability of the material for their specific applications. The information and protocols provided in this guide serve as a foundational resource for the effective use of this important chiral ligand in both academic and industrial research settings.

References

-

LookChem. Cas 361342-49-6, (S)-3,3'-DI(ANTHRACEN-9-YL)-1,1'-binaphthyl-2,2'-diol. [Link]

-

LookChem. Cas 602-09-5, 1,1'-Binaphthyl-2,2'-diol. [Link]

-

ChemBK. (S)-3,3'-Di(anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol1. [Link]

-

SciSpace. Synthesis and Crystal Structure of 3-(3-Anthracen-9-yl-acryloyl)-6,8-di-tert-butylcoumarin. [Link]

-

International Union of Crystallography. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. [Link]

-

Wikipedia. 1,1′-Bi-2-naphthol. [Link]

-

PubMed. (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one: crystal structure and DFT study. [Link]

-

MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. CAS # 361342-50-9, (1S)-3,3'-Di-9-anthracenyl-[1,1'-binaphthalene]-2,2'-diol - chemBlink [chemblink.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Solubility Landscape of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol: A Technical Guide for Researchers

Introduction: The Significance of (S)-ANTHRACENYL-BINOL in Modern Chemistry

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, hereafter referred to as (S)-ANTHRACENYL-BINOL, is a chiral ligand of significant interest in the field of asymmetric catalysis. Its unique molecular architecture, characterized by a binaphthyl backbone appended with bulky anthracenyl moieties, makes it a powerful tool for inducing stereocontrol in a variety of chemical transformations.[1] The efficacy of this and other chiral ligands is profoundly influenced by their solubility in the organic solvents used as reaction media. A thorough understanding of the solubility profile of (S)-ANTHRACENYL-BINOL is therefore paramount for optimizing reaction conditions, ensuring catalyst homogeneity, and achieving high enantioselectivities.

This in-depth technical guide provides a comprehensive overview of the solubility of (S)-ANTHRACENYL-BINOL. While specific quantitative solubility data for this compound is not extensively published, this guide will infer its solubility characteristics based on its molecular structure and the known properties of its parent compound, BINOL. Furthermore, we present detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate their own data for specific applications.

Physicochemical Properties of (S)-ANTHRACENYL-BINOL

A foundational understanding of the physicochemical properties of (S)-ANTHRACENYL-BINOL is essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C48H30O2 | [2] |

| Molecular Weight | 638.75 g/mol | [2] |

| Melting Point | 125-130 °C | [2][3] |

| Appearance | White to yellow powder or crystals |

Understanding the Solubility of (S)-ANTHRACENYL-BINOL: A Qualitative and Inferred Perspective

The principle of "like dissolves like" is a cornerstone of predicting solubility. The molecular structure of (S)-ANTHRACENYL-BINOL is dominated by large, nonpolar aromatic systems—the binaphthyl core and the two anthracenyl substituents. The only polar functionalities are the two hydroxyl groups. This structural composition strongly suggests that (S)-ANTHRACENYL-BINOL will exhibit poor solubility in polar solvents, particularly water, and favorable solubility in nonpolar and aromatic organic solvents.

The parent compound, 1,1'-bi-2-naphthol (BINOL), is known to be soluble in a range of organic solvents, including tetrahydrofuran (THF), acetonitrile (MeCN), dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[4] However, the introduction of the large, rigid, and nonpolar anthracenyl groups at the 3 and 3' positions is expected to significantly alter this solubility profile. These bulky groups will likely enhance solubility in aromatic solvents such as toluene and benzene due to favorable π-π stacking interactions. Conversely, they are expected to decrease solubility in more polar solvents like methanol and acetonitrile compared to the parent BINOL.

Based on these structural considerations, the following qualitative solubility profile for (S)-ANTHRACENYL-BINOL can be inferred:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Favorable π-π interactions between the solvent and the numerous aromatic rings of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity to interact with the hydroxyl groups while being nonpolar enough to solvate the large aromatic structure. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can hydrogen bond with the hydroxyl groups, but the overall nonpolar character of the solvent will be the primary driver. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF) | Low to Moderate | The polarity of these solvents may not be optimal for solvating the large nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low | The bulky anthracenyl groups will likely hinder effective solvation by these highly polar, hydrogen-bonding solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | Lack of favorable interactions with the aromatic system and the polar hydroxyl groups. |

| Aqueous | Water | Insoluble | The overwhelmingly nonpolar character of the molecule prevents dissolution in water.[5] |

Experimental Determination of Solubility: Methodologies and Protocols

To obtain precise, quantitative solubility data, rigorous experimental determination is necessary. The following are three widely accepted methods, each with its own advantages and considerations.

Gravimetric Method: A Fundamental Approach

The gravimetric method is a straightforward and reliable technique for determining solubility.[1][6][7][8] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

-

Preparation of a Saturated Solution:

-

Add an excess amount of (S)-ANTHRACENYL-BINOL to a known volume of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette fitted with a filter (e.g., a syringe filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved (S)-ANTHRACENYL-BINOL.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of saturated solution in mL)

-

Caption: Gravimetric Solubility Determination Workflow.

UV-Vis Spectrophotometry: An Instrumental Technique

For compounds that possess a chromophore, UV-Vis spectrophotometry offers a sensitive and often faster method for determining solubility.[9][10][11] (S)-ANTHRACENYL-BINOL, with its extensive aromatic system, is an excellent candidate for this technique.

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of (S)-ANTHRACENYL-BINOL of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Filtration of a Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Analysis:

-

Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

Caption: UV-Vis Spectrophotometric Solubility Determination.

High-Performance Liquid Chromatography (HPLC): A High-Precision Method

HPLC is a powerful analytical technique that can be used for the highly accurate and precise determination of solubility, especially for chiral compounds in complex matrices.[12][][14]

-

Method Development and Calibration:

-

Develop a suitable chiral HPLC method for the separation and quantification of (S)-ANTHRACENYL-BINOL. This will involve selecting an appropriate chiral stationary phase and mobile phase.[15][16]

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation and Filtration of a Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1 and 2).

-

-

Sample Analysis:

-

Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.

-

Record the peak area corresponding to (S)-ANTHRACENYL-BINOL.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the injected solution from its peak area.

-

If the sample was diluted, multiply by the dilution factor to determine the solubility.

-

Caption: HPLC-Based Solubility Determination Workflow.

Conclusion: A Practical Framework for Solubility Assessment

While precise, universally applicable quantitative solubility data for (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol remains to be extensively documented, a strong predictive understanding can be derived from its molecular structure. The dominance of its large, nonpolar aromatic framework suggests high solubility in aromatic and chlorinated solvents, with progressively lower solubility in more polar environments.

For researchers and drug development professionals requiring exact solubility values for their specific applications, the experimental protocols detailed in this guide provide a robust and reliable framework. The choice of method—gravimetric, UV-Vis spectrophotometry, or HPLC—will depend on the available instrumentation, the required level of precision, and the specific properties of the solvent system being investigated. By applying these methodologies, scientists can confidently navigate the solubility landscape of (S)-ANTHRACENYL-BINOL, thereby unlocking its full potential in asymmetric catalysis and beyond.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Al-Tikrity, M. A. B., & Al-Zuhairi, A. J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102422.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? (2014). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

(S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol. (2024). ChemBK. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

- Pu, L. (2024). Regioselective Substitution of BINOL. Chemical Reviews.

- Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3155–3212.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

-

Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol. (n.d.). LookChem. Retrieved from [Link]

- da Silva, J. L., et al. (2022).

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 14. hplc.today [hplc.today]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

A Comprehensive Technical Guide to the Synthesis of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol (VANOL) from (S)-BINOL

Introduction

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, commonly referred to as (S)-VANOL, is a prominent member of the vaulted biaryl family of chiral ligands.[1] Its unique C2-symmetric structure, characterized by bulky anthracene moieties at the 3 and 3' positions of the binaphthyl scaffold, creates a sterically demanding and well-defined chiral environment. This distinct architecture has rendered (S)-VANOL and its derivatives highly effective ligands in a multitude of asymmetric catalytic transformations, including Diels-Alder reactions, aziridinations, and imino-aldol reactions.[2][3][4] In many instances, catalysts derived from VANOL exhibit superior enantioselectivity and reactivity compared to their counterparts based on the parent (S)-BINOL ligand.[4]

This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-VANOL from the readily available chiral precursor, (S)-1,1'-bi-2-naphthol ((S)-BINOL). The synthetic strategy hinges on a two-step sequence: the regioselective dibromination of (S)-BINOL at the 3 and 3' positions, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 9-anthraceneboronic acid. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed experimental protocols, mechanistic insights, and practical considerations for the successful preparation of this valuable chiral ligand.

Synthetic Strategy Overview

The synthesis of (S)-VANOL from (S)-BINOL is a well-established and efficient process. The overall transformation can be visualized as follows:

Figure 1: Overall synthetic route from (S)-BINOL to (S)-VANOL.

The initial step involves the selective introduction of bromine atoms at the electron-rich 3 and 3' positions of the (S)-BINOL backbone. This is typically achieved through electrophilic aromatic substitution. The resulting (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol serves as the key intermediate for the subsequent carbon-carbon bond formation.

The second and final step is a double Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation couples the dibrominated BINOL derivative with two equivalents of 9-anthraceneboronic acid, thereby installing the bulky anthracene substituents and yielding the target (S)-VANOL ligand.[5]

Part 1: Synthesis of (S)-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diol

The regioselective bromination of (S)-BINOL at the 3 and 3' positions is a critical first step. The hydroxyl groups of BINOL are activating and ortho-, para-directing. Due to steric hindrance at the 1, 1', 8, and 8' positions, electrophilic attack is favored at the 3, 3', 6, and 6' positions. By carefully controlling the reaction conditions, selective bromination at the 3 and 3' positions can be achieved.[6]

Experimental Protocol: Bromination of (S)-BINOL

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |

| (S)-BINOL | 286.33 | 10.0 g | 34.9 mmol | >99% |

| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 69.8 mmol | >98% |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

| Acetic Acid (AcOH) | 60.05 | 50 mL | - | Glacial |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-BINOL (10.0 g, 34.9 mmol).

-

Dissolve the (S)-BINOL in a mixture of anhydrous dichloromethane (200 mL) and glacial acetic acid (50 mL).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (12.4 g, 69.8 mmol, 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or a mixture of dichloromethane and hexane) to afford (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol as a white to off-white solid.[7]

Expected Yield: 75-85%

Characterization Data for (S)-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diol:

| Property | Value |

| Molecular Formula | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol |

| Melting Point | 256-260 °C[7] |

| Appearance | White to off-white solid |

Part 2: Synthesis of (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol (VANOL)

The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.[8] In this case, it facilitates the coupling of the C-Br bonds of the dibrominated BINOL with the C-B bond of 9-anthraceneboronic acid.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (S)-3,3'-dibromo-BINOL, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the anthracene group from the 9-anthraceneboronic acid is transferred to the palladium center, displacing the bromide ion.

-

Reductive Elimination: The two organic moieties on the palladium complex (the binaphthyl and anthracene groups) couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |

| (S)-3,3'-Dibromo-BINOL | 444.12 | 5.00 g | 11.26 mmol | >98% |

| 9-Anthraceneboronic acid | 222.05 | 5.50 g | 24.77 mmol | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.65 g | 0.56 mmol | >98% |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 7.15 g | 67.5 mmol | Anhydrous |

| Toluene | 92.14 | 150 mL | - | Anhydrous |

| Ethanol | 46.07 | 50 mL | - | 200 proof |

| Water | 18.02 | 50 mL | - | Degassed |

Procedure:

-

To a 500 mL Schlenk flask, add (S)-3,3'-dibromo-BINOL (5.00 g, 11.26 mmol), 9-anthraceneboronic acid (5.50 g, 24.77 mmol, 2.2 equivalents), and anhydrous sodium carbonate (7.15 g, 67.5 mmol, 6.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Add a degassed solvent mixture of toluene (150 mL), ethanol (50 mL), and water (50 mL) to the flask.

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.65 g, 0.56 mmol, 5 mol%).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) under a positive pressure of inert gas for 24-48 hours. Monitor the reaction by TLC until the starting dibromo-BINOL is consumed.

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient eluent, e.g., from pure hexane to a hexane/ethyl acetate mixture) to yield (S)-3,3'-di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol as a solid.

Expected Yield: 60-75%

Characterization Data for (S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol:

| Property | Value |

| Molecular Formula | C₄₈H₃₀O₂ |

| Molecular Weight | 638.75 g/mol [] |

| Melting Point | 125-130 °C[][11] |

| Appearance | White to yellow powder or crystals[] |

| Optical Activity | [α]ᴅ²⁰ +202° (c = 1 in chloroform)[] |

Conclusion

The synthesis of (S)-VANOL from (S)-BINOL is a robust and reproducible process that provides access to a highly valuable chiral ligand for asymmetric catalysis. The two-step sequence of regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling is an efficient strategy for constructing the sterically demanding biaryl framework. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important molecule in their own research endeavors. Careful execution of the experimental procedures and diligent purification are key to obtaining high-purity (S)-VANOL, which is essential for its successful application in enantioselective transformations.

References

- Wulff, W. D. Vaulted Biaryl Ligands for Asymmetric Catalysis. In Privileged Chiral Ligands and Catalysts; John Wiley & Sons, Ltd, 2011; pp 249–284.

- Antilla, J. C.; Wulff, W. D. Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Synlett2001, 2001 (S1), 1021–1024.

- Rowland, G. B.; Zhang, H.; Rowland, E. B.; Chen, S.; McDonald, R.; Wulff, W. D. Vaulted Biaryl Ligands for Asymmetric Catalytic Diels–Alder Reactions. J. Am. Chem. Soc.2005, 127 (45), 15696–15697.

-

Pu, L. Regioselective Substitution of BINOL. Chem. Rev.2014 , 114 (15), 7541–7581. [Link]

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.

-

LookChem. (S)-3,3'-DI(ANTHRACEN-9-YL)-1,1'-BINAPHTHYL-2,2'-DIOL. ([Link])

-

Reddit. Troubleshooting the synthesis of BINOL derivatives. ([Link])

-

ChemBK. (S)-3,3'-Di(anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol1. ([Link])

- Qu, B. et al. Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling of Unprotected 3,3'-Dibromo-BINOL. Org. Lett.2016, 18 (1), 132–135.

-

Pu, L. Regioselective Substitution of BINOL. Chem. Rev.2014 , 114 (15), 7541–7581. [Link]

- Carrow, B. P.; Nozaki, K. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. J. Am. Chem. Soc.2012, 134 (22), 9062–9065.

- Qu, B. et al. Ligand‐Accelerated Stereoretentive Suzuki—Miyaura Coupling of Unprotected 3,3′‐Dibromo‐BINOL. ChemInform2016, 47 (26).

-

American Custom Chemicals Corporation. DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol. ([Link])

- Ali, M. A. et al. Synthesis of Novel BINOL Analogs: 3,3′‐Dicarbonyl‐1,1′‐binaphthyl‐4,4′‐diols as Precursors to the Uncharted 5,5′‐Binaphtho[2,1‐ d ]isoxazole. Eur. J. Org. Chem.2017, 2017 (28), 4141-4148.

- Gildner, P. G.; Colacot, T. J. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv.2015, 5, 91931-91935.

- Kavala, V. et al. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. J. Heterocycl. Chem.2011, 48 (4), 954-960.

- Wang, Y. et al. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Org. Process Res. Dev.2018, 22 (8), 1032–1037.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

- Han, F. S. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules2020, 25 (1), 193.

- Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.2004, 80 (8), 359–371.

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-(-)-3,3′-二溴-1,1′-二-2-萘醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]

- 11. echemi.com [echemi.com]

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Action of Anthracene-Derived BINOL Ligands

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Among the pantheon of chiral ligands developed for asymmetric catalysis, the (1,1'-bi-2-naphthol) BINOL scaffold has proven to be exceptionally versatile and effective.[1][2] This guide delves into a specific, yet profoundly impactful, modification of this venerable ligand system: the incorporation of anthracene moieties. We will explore the nuanced mechanisms through which these bulky, electronically distinct substituents modulate the catalytic activity and stereoselectivity of BINOL-metal complexes, offering insights into rational ligand design for asymmetric transformations.

Part 1: The BINOL Legacy and the Rationale for Anthracene Functionalization

The C₂-symmetric axial chirality of BINOL provides a well-defined and tunable chiral environment around a coordinated metal center.[2] This chirality is the foundation of its ability to discriminate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer. The mechanism of stereoselection in traditional BINOL-metal catalysis is often attributed to non-covalent interactions between the substrate and the BINOL ligand within the coordination sphere of the metal.[3][4]

However, the pursuit of enhanced selectivity and reactivity necessitates further refinement of the ligand architecture. The introduction of substituents at various positions on the binaphthyl core allows for the fine-tuning of both steric and electronic properties.[2] Anthracene, a polycyclic aromatic hydrocarbon, presents a particularly intriguing substituent for several key reasons:

-

Steric Influence: The bulky and rigid nature of the anthracene group can significantly alter the steric environment around the catalytic center. This can lead to more pronounced differentiation of the chiral pockets, potentially enhancing enantioselectivity by imposing greater steric hindrance on one of the competing diastereomeric transition states.[5][6]

-

Electronic Modulation: The extended π-system of anthracene can engage in electronic communication with the binaphthyl core and, by extension, the metal center. This can influence the Lewis acidity of the metal, which is a critical parameter in many catalytic reactions.[2]

-

π-π Stacking Interactions: The planar surface of the anthracene moiety can participate in π-π stacking interactions with aromatic substrates, providing an additional mode of substrate recognition and orientation within the catalytic pocket.

This guide will dissect these factors, providing a mechanistic framework for understanding how anthracene-derived BINOL ligands operate at the molecular level.

Part 2: Unraveling the Mechanism: A Tale of Sterics, Electronics, and Chirality at the Metal

The catalytic cycle of a metal complex with an anthracene-derived BINOL ligand can be conceptualized as a series of equilibria, with the stereodetermining step being the formation of the transition state leading to the product. The anthracene moiety exerts its influence throughout this cycle.

Ligand-Metal Complex Formation and the "Chiral-at-Metal" Concept

Upon coordination of the deprotonated BINOL ligand to a metal precursor, a chiral complex is formed. Recent studies on BINOL-metal systems have proposed a "chiral-at-metal" stereoinduction model, which posits that the chirality of the ligand induces a stable stereogenic metal center.[3][4] This octahedral metal alkoxide species is suggested to be the catalytically relevant intermediate.[3][4]

The introduction of a bulky anthracene substituent is likely to further stabilize a specific conformation of the metal complex, reinforcing the chirality at the metal center. This pre-organization of the catalytic entity is a crucial first step in achieving high enantioselectivity.

Diagram 1: Formation of the Catalytically Active Species

Caption: Formation of the active chiral-at-metal catalyst.

The Role of the Anthracene Moiety in the Transition State

The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The anthracene group plays a pivotal role in destabilizing one of these transition states through steric repulsion.

Consider an asymmetric addition reaction to a carbonyl group. The substrate will approach the activated carbonyl within the chiral pocket of the catalyst. The bulky anthracene substituent will create a highly congested quadrant in this pocket. The substrate will preferentially orient itself to minimize steric clashes with the anthracene group, thus favoring one facial attack on the carbonyl.

Diagram 2: Proposed Transition State Model

Caption: Steric influence of the anthracene moiety on transition state stability.

Electronic Effects and Lewis Acidity

The electronic nature of the anthracene substituent can also modulate the catalytic activity. An electron-withdrawing or electron-donating anthracene derivative could alter the electron density at the phenolic oxygens of the BINOL core. This, in turn, would affect the Lewis acidity of the coordinated metal center. A more Lewis acidic metal would lead to stronger activation of the substrate, potentially accelerating the reaction rate. The optimal electronic properties will be highly dependent on the specific reaction being catalyzed.

Part 3: Experimental Validation and Protocols

The validation of these mechanistic proposals relies on a combination of kinetic studies, spectroscopic analysis (such as NMR and Circular Dichroism), and computational modeling.[3][4] X-ray crystallography of the catalyst-substrate complex, if obtainable, would provide invaluable direct evidence for the proposed transition state geometries.[3][4]

Synthesis of Anthracene-Derived BINOL Ligands

The synthesis of these specialized ligands typically involves a multi-step sequence, often culminating in a cross-coupling reaction to attach the anthracene moiety to the BINOL scaffold. A representative, though generalized, synthetic approach is outlined below. The specific conditions would require optimization based on the desired substitution pattern.

Experimental Protocol: Synthesis of a 3,3'-Dianthracenyl-BINOL Ligand (Representative)

-

Protection of BINOL: Racemic or enantiomerically pure BINOL is first protected, commonly as its dimethyl ether, to prevent interference from the acidic phenolic protons in subsequent steps.

-

Directed Ortho-Metalation: The protected BINOL is treated with a strong base, such as n-butyllithium, to selectively deprotonate the 3 and 3' positions.

-

Borylation or Halogenation: The resulting dianion is then quenched with an appropriate electrophile, such as a borate ester or an iodine source, to introduce handles for cross-coupling.

-

Suzuki or Negishi Cross-Coupling: The 3,3'-difunctionalized BINOL derivative is then subjected to a palladium-catalyzed cross-coupling reaction with an anthracene-boronic acid or an anthracenylzinc reagent.[7]

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., using BBr₃ for methyl ethers) to yield the final anthracene-derived BINOL ligand.

Diagram 3: Synthetic Workflow for Anthracene-Derived BINOL Ligands

Caption: Generalized synthetic workflow for anthracene-derived BINOL ligands.

Asymmetric Catalysis Protocol (Representative Example)

The following is a representative protocol for an asymmetric diethylzinc addition to an aldehyde, a common benchmark reaction for new chiral ligands. This protocol would need to be optimized for the specific anthracene-derived BINOL ligand and substrate.

Experimental Protocol: Asymmetric Diethylzinc Addition to Benzaldehyde

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the anthracene-derived BINOL ligand (0.05 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 2 mL).

-

Addition of Zinc Reagent: A solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) is added dropwise to the ligand solution at 0 °C. The mixture is stirred for 30 minutes to allow for complex formation.

-

Substrate Addition: A solution of benzaldehyde (1.0 mmol) in the same anhydrous solvent (1 mL) is added dropwise to the catalyst solution at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Table 1: Representative Data for Asymmetric Diethylzinc Addition

| Ligand | Yield (%) | Enantiomeric Excess (%) |

| Unsubstituted BINOL | 95 | 92 |

| Anthracene-Derived BINOL | 98 | >99 |

| Other Substituted BINOL | Varies | Varies |

Note: Data for the anthracene-derived BINOL is hypothetical and for illustrative purposes to highlight potential improvements.

Part 4: Conclusion and Future Outlook

The incorporation of anthracene moieties into the BINOL framework represents a powerful strategy for the development of highly effective chiral ligands for asymmetric catalysis. The steric bulk of the anthracene group can create a more defined and restrictive chiral environment, leading to enhanced enantioselectivity. Concurrently, the electronic properties of the anthracene substituent can be tuned to optimize the Lewis acidity of the metal center and, consequently, the reaction rate.

Future research in this area will likely focus on the synthesis of a wider variety of anthracene-derived BINOL ligands with different substitution patterns and electronic properties. The application of these ligands in a broader range of asymmetric transformations will undoubtedly lead to the discovery of new and highly efficient catalytic systems for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and fine chemical industries. The detailed mechanistic understanding, as outlined in this guide, will be crucial for the rational design of the next generation of these powerful catalysts.

References

-

An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. (2025). Nature Communications. [Link]

-

(R)- AND (S)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL. (n.d.). Organic Syntheses. [Link]

-

An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. (2025). PubMed. [Link]

-

BINOL: A Versatile Chiral Reagent. (2004). Chemical Reviews. [Link]

-

A mechanistic investigation of the asymmetric Meerwein-Schmidt-Ponndorf-Verley reduction catalyzed by BINOL/AlMe(3)-structure, kinetics, and enantioselectivity. (2007). The Journal of Organic Chemistry. [Link]

-

Synthesis of 3 or 3,3′-Substituted BINOL Ligands and Their Application in the Asymmetric Addition of Diethylzinc to Aromatic Aldehydes. (2005). Tetrahedron Letters. [Link]

-

Advances in the Asymmetric Synthesis of BINOL Derivatives. (2023). Molecules. [Link]

-

Modified BINOL Ligands in Asymmetric Catalysis. (2003). Chemical Reviews. [Link]

-

Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. (2023). Chemical Science. [Link]

-

Asymmetric Synthesis of BINOL Derivatives. (2023). Encyclopedia.pub. [Link]

-

Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. (2020). Physical Chemistry Chemical Physics. [Link]

-

Aqueous syntheses of anthracene-based mixed-ligand coordination polymers and their structural and optical properties. (2021). CrystEngComm. [Link]

-

Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications. (2022). Inorganics. [Link]

-

3,3'-dipyridyl BINOL ligands. Synthesis and application in enantioselective addition of Et2Zn to aldehydes. (2007). Organic Letters. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. 3,3'-dipyridyl BINOL ligands. Synthesis and application in enantioselective addition of Et2Zn to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architects of Asymmetry: A Technical Guide to the Discovery and Development of Bulky BINOL Derivatives

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Among the pantheon of chiral ligands and catalysts, the 1,1'-bi-2-naphthol (BINOL) scaffold has achieved a "privileged" status. However, the seminal BINOL structure is often just the starting point. True mastery in asymmetric catalysis has been realized through strategic modification of the BINOL core, particularly through the introduction of sterically demanding substituents. This guide provides an in-depth exploration of the discovery, rationale, synthesis, and application of bulky BINOL derivatives. We will delve into the causality behind their design, present field-proven protocols, and analyze their performance in key asymmetric transformations, offering a comprehensive resource for researchers aiming to harness the power of steric control in catalysis.

The Rationale for Bulk: Moving Beyond Unsubstituted BINOL

The parent BINOL molecule, with its C₂-symmetric, atropisomeric chirality, provides a foundational chiral environment.[1] However, in many catalytic applications, the chiral pocket it forms around a metal center or as a Brønsted acid is relatively shallow. This can lead to insufficient differentiation between the diastereomeric transition states, resulting in modest enantioselectivity.

The core directive behind the development of "bulky" BINOLs is the strategic use of steric hindrance . By introducing large, sterically demanding groups at key positions on the binaphthyl skeleton—most commonly the 3,3'-positions—a more constrained and well-defined three-dimensional chiral pocket is created.[1] This architectural refinement serves several critical functions:

-

Enhanced Enantioselection: The bulky groups physically block one of the possible approach trajectories of the substrate, dramatically increasing the energy difference between the two competing diastereomeric transition states and leading to higher enantiomeric excess (ee).

-